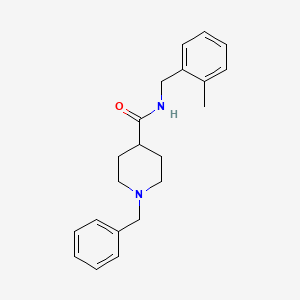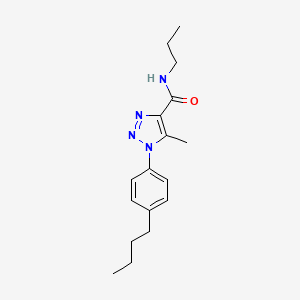![molecular formula C21H25N3O4S B4436433 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide
Descripción general
Descripción
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide, also known as APSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through a multistep process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Inhibition of HDACs has been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of prostaglandins, which are involved in inflammation. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to reduce the proliferation of T cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It has been found to have low toxicity and high selectivity for cancer cells. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs. However, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer. It also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide. One direction is to improve the solubility and bioavailability of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide to increase its effectiveness in vivo. Another direction is to study the potential of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide in the treatment of other types of cancer and inflammatory diseases. Additionally, the mechanism of action of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide needs to be further elucidated to understand its full therapeutic potential. Finally, the combination of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide with other anticancer drugs needs to be studied further to identify the most effective combinations.
Aplicaciones Científicas De Investigación
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been studied in the treatment of various types of cancers, including breast, lung, and colon cancer. It has also been studied in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-17(25)23-12-14-24(15-13-23)29(27,28)20-9-5-8-19(16-20)21(26)22-11-10-18-6-3-2-4-7-18/h2-9,16H,10-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNQPSNSSMJROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(allylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4436357.png)

![1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole](/img/structure/B4436376.png)

![2-(ethylthio)-6,6-dimethyl-9-(4-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4436383.png)

![7,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4436392.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4436398.png)
![(3'R*,4'R*)-1'-[(2'-methyl-4-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4436406.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4436411.png)
![3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4436419.png)

![1-[(4-methylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4436434.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B4436449.png)